molecular formula C9H15N2O3+ B514719 1-Ethyl-2,4,6-trimethoxypyrimidin-1-ium

1-Ethyl-2,4,6-trimethoxypyrimidin-1-ium

Cat. No.: B514719
M. Wt: 199.23g/mol
InChI Key: OLILUZOCIQGIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2,4,6-trimethoxypyrimidin-1-ium is a quaternary ammonium compound featuring a pyrimidine core substituted with three methoxy groups at positions 2, 4, and 6, and an ethyl group at the 1-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C9H15N2O3+

Molecular Weight

199.23g/mol

IUPAC Name

1-ethyl-2,4,6-trimethoxypyrimidin-1-ium

InChI

InChI=1S/C9H15N2O3/c1-5-11-8(13-3)6-7(12-2)10-9(11)14-4/h6H,5H2,1-4H3/q+1

InChI Key

OLILUZOCIQGIAU-UHFFFAOYSA-N

SMILES

CC[N+]1=C(C=C(N=C1OC)OC)OC

Canonical SMILES

CC[N+]1=C(C=C(N=C1OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Derivatives

Pyrimidine derivatives exhibit diverse biological and chemical behaviors depending on substituent type and position. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Structural Features Applications/Properties
1-Ethyl-2,4,6-trimethoxypyrimidin-1-ium 1-Ethyl, 2,4,6-trimethoxy Quaternary ammonium, electron-rich ring Ionic liquids, drug intermediates
2-Amino-4,6-dimethoxypyrimidin-1-ium 2-Amino, 4,6-dimethoxy Amino group enables hydrogen bonding Precursor to bioactive compounds
2-((4,6-Dimethylpyrimidin-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one 4,6-Dimethyl, thioether, ketone Thioether linkage enhances stability Pharmaceutical intermediates

Key Observations:

  • Electronic Effects: The trimethoxy substitution in the target compound creates a highly electron-rich pyrimidine ring compared to amino or methyl-substituted analogs. This may favor electrophilic aromatic substitution reactions or coordination with metal ions.
  • Reactivity: Amino groups (as in 2-amino-4,6-dimethoxypyrimidin-1-ium) participate in hydrogen bonding, making them suitable for crystal engineering or supramolecular chemistry, whereas quaternary ammonium salts like the target compound are more stable in acidic conditions .

Comparison with Non-Pyrimidine Heterocycles

  • Imidazolium Salts (e.g., 1-Ethyl-3-methylimidazolium) : These ionic liquids share the quaternary ammonium structure but differ in ring size and heteroatom arrangement. Pyrimidinium salts may exhibit higher thermal stability due to aromaticity, whereas imidazoliums are more tunable for solvent polarity .
  • Benzene Derivatives (e.g., 1-Ethyl-2,4-dimethylbenzene) : While benzene analogs focus on steric effects of alkyl groups, pyrimidinium compounds combine electronic modulation (via methoxy groups) and charge delocalization, broadening their utility in catalysis or drug design .

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